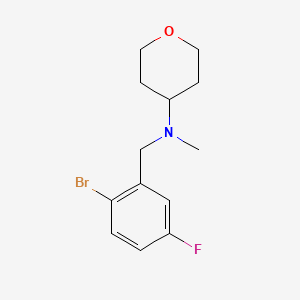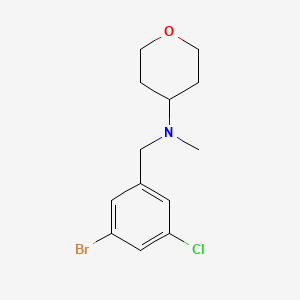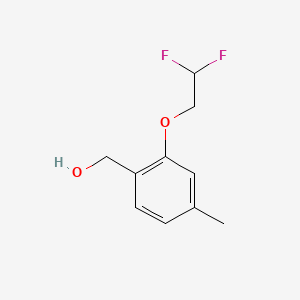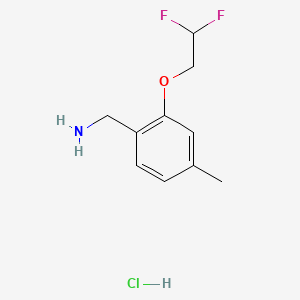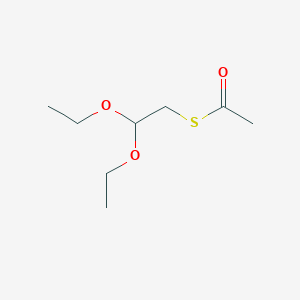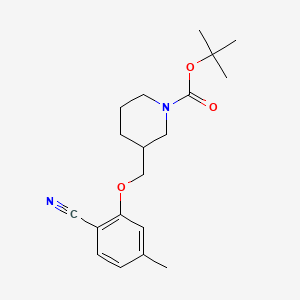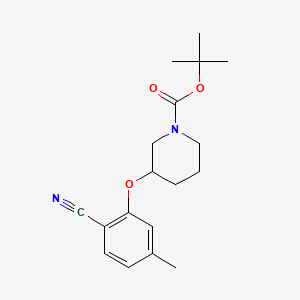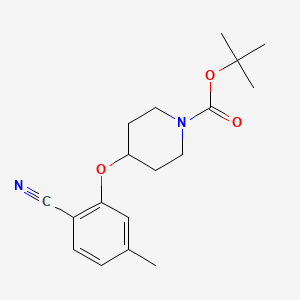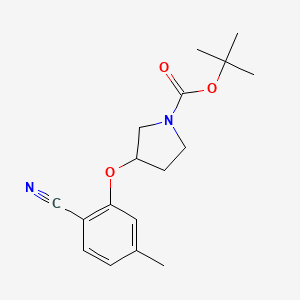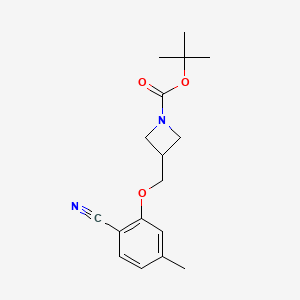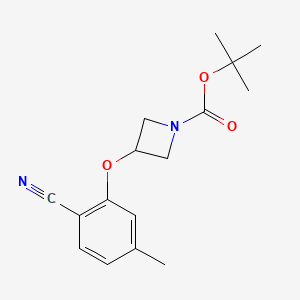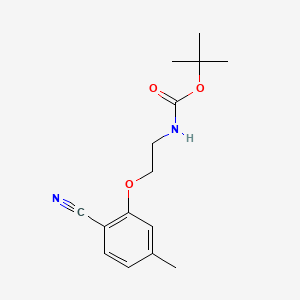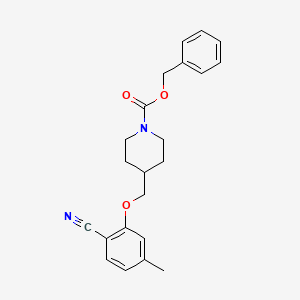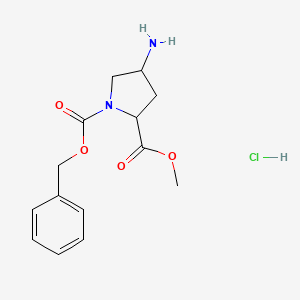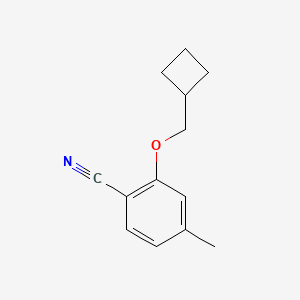
2-(Cyclobutylmethoxy)-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclobutylmethoxy)-4-methylbenzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a cyclobutylmethoxy group attached to the benzene ring at the second position and a methyl group at the fourth position. The nitrile group is attached to the benzene ring, making it a versatile compound in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-4-methylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzonitrile with cyclobutylmethanol in the presence of a suitable base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out under reflux conditions in an appropriate solvent, such as toluene or dimethylformamide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(Cyclobutylmethoxy)-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of 2-(Cyclobutylmethoxy)-4-methylbenzoic acid or 2-(Cyclobutylmethoxy)-4-methylbenzaldehyde.
Reduction: Formation of 2-(Cyclobutylmethoxy)-4-methylbenzylamine.
Substitution: Formation of 2-(Cyclobutylmethoxy)-4-methylbenzyl halides or amines.
科学研究应用
2-(Cyclobutylmethoxy)-4-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Cyclobutylmethoxy)-4-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
2-(Cyclobutylmethoxy)-4-methylbenzaldehyde: Similar structure with an aldehyde group instead of a nitrile group.
2-(Cyclobutylmethoxy)-4-methylbenzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
2-(Cyclobutylmethoxy)-4-methylbenzylamine: Similar structure with an amine group instead of a nitrile group.
Uniqueness
2-(Cyclobutylmethoxy)-4-methylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties compared to its analogs. The nitrile group allows for versatile transformations and applications in various fields, making it a valuable compound in organic synthesis and research.
属性
IUPAC Name |
2-(cyclobutylmethoxy)-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-12(8-14)13(7-10)15-9-11-3-2-4-11/h5-7,11H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFETWMEULSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
